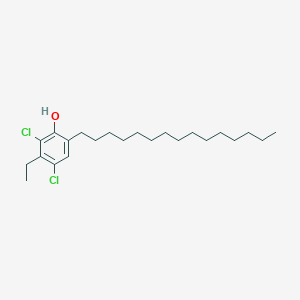
2,4-Dichloro-3-ethyl-6-pentadecylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-3-ethyl-6-pentadecylphenol is an organic compound that belongs to the class of chlorinated phenols It is characterized by the presence of two chlorine atoms, an ethyl group, and a long pentadecyl chain attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-ethyl-6-pentadecylphenol typically involves the chlorination of 3-ethyl-6-pentadecylphenol. The reaction is carried out using chlorine gas in the presence of a catalyst, such as ferric chloride, under controlled temperature and pressure conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-3-ethyl-6-pentadecylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorinated phenol to its corresponding hydroxy derivatives.
Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Dichloro-3-ethyl-6-pentadecylphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-3-ethyl-6-pentadecylphenol involves its interaction with cellular components. The compound can disrupt cell membranes and interfere with enzymatic activities, leading to antimicrobial effects. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-3-ethyl-6-nitrophenol
- 2,4-Dichloro-3-ethyl-6-methylphenol
- 2,4-Dichloro-3-ethyl-6-butylphenol
Uniqueness
2,4-Dichloro-3-ethyl-6-pentadecylphenol is unique due to its long pentadecyl chain, which imparts distinct physicochemical properties. This long hydrophobic chain enhances its ability to interact with lipid membranes, making it more effective in applications requiring membrane disruption.
Propriétés
Numéro CAS |
142773-04-4 |
|---|---|
Formule moléculaire |
C23H38Cl2O |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
2,4-dichloro-3-ethyl-6-pentadecylphenol |
InChI |
InChI=1S/C23H38Cl2O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-21(24)20(4-2)22(25)23(19)26/h18,26H,3-17H2,1-2H3 |
Clé InChI |
RXKODICEFGPNER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=CC(=C(C(=C1O)Cl)CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


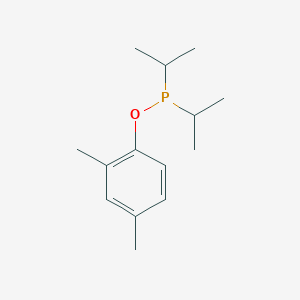
![3-Bromo-4-methyl-1,4-dihydropyrrolo[3,2-b]indole-2-carbaldehyde](/img/structure/B12539727.png)
![3,3'-(Benzylimino)bis[N-(2-aminoethyl)propanamide]](/img/structure/B12539730.png)
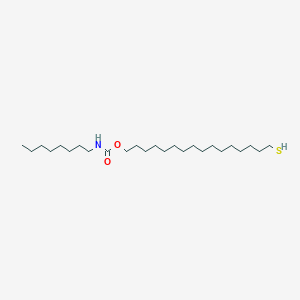





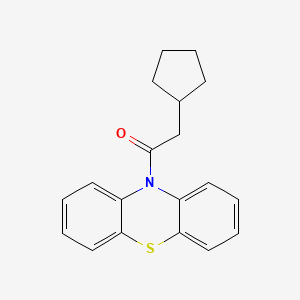

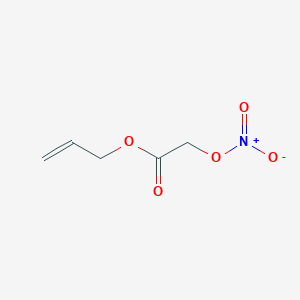
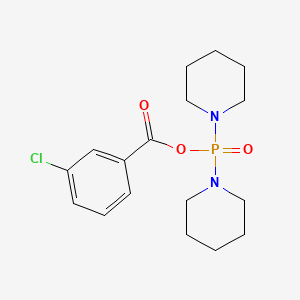
![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)
